BenchChemオンラインストアへようこそ!

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

HCV NS3 protease Macrocyclic inhibitor Peptidomimetic

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 35186-98-2), also known as 7-hydroxy-Tic or Htc, is a conformationally constrained, non-proteinogenic amino acid belonging to the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) family. The 7-hydroxy substituent on the tetrahydroisoquinoline ring differentiates it from the parent Tic scaffold, converting it from a phenylalanine mimetic into a tyrosine mimetic.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 35186-98-2
Cat. No. B1598392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
CAS35186-98-2
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1C=CC(=C2)O)C(=O)O
InChIInChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)
InChIKeyHIKCRLDSCSWXML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: Core Scaffold Identity and Procurement Relevance


7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 35186-98-2), also known as 7-hydroxy-Tic or Htc, is a conformationally constrained, non-proteinogenic amino acid belonging to the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) family . The 7-hydroxy substituent on the tetrahydroisoquinoline ring differentiates it from the parent Tic scaffold, converting it from a phenylalanine mimetic into a tyrosine mimetic. This compound serves as a versatile chiral building block for peptidomimetic design, HDAC inhibitor development, and macrocyclic antiviral research [1]. Commercial availability spans the racemate (CAS 35186-98-2) and single enantiomers (S: CAS 128502-56-7; R: CAS 152286-30-1), with purities typically 95–98% [2].

Why 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Cannot Be Replaced by Generic Tic Analogs


The 7-hydroxy group is not a silent substituent; it fundamentally alters the compound's pharmacophoric identity from a phenylalanine mimetic (Tic) to a conformationally restricted tyrosine analog (Htc) . This hydroxyl determines hydrogen-bonding capacity, receptor recognition (e.g., opioid and dopamine receptor pharmacophores), and metabolic reactivity. In macrocyclic HCV inhibitors, the 7-hydroxy-Tic scaffold enabled a 57–80-fold potency enhancement over the acyclic comparator [1]. In Dmt-Tic opioid peptides, substitution at position 7 tolerates large hydrophobic groups without loss of delta opioid receptor affinity, whereas identical modification at position 6 abolishes activity—demonstrating that the regiochemistry of the hydroxyl is a critical, non-interchangeable selectivity determinant [2]. Generic Tic (CAS 74163-81-8) or alternative regioisomers cannot recapitulate these properties.

Quantitative Head-to-Head Evidence: 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid vs. Closest Analogs


Macrocyclic HCV NS3 Protease Inhibition: 57–80-Fold Potency Gain vs. Acyclic Analogue

Incorporation of the 7-hydroxy-Tic scaffold into macrocyclic α-ketoamide inhibitors of HCV NS3 protease produced pentapeptides 21–23 with Ki* values of 0.015–0.26 μM. The carboxylic acid 22 and amide 23 were 57–80 times more potent than the acyclic pentapeptide analogue 2 [1]. The X-ray crystal structure of compound 23 confirmed that the Tic-derived macrocycle adopted a donut-like conformation with close hydrophobic contact to the Ala156 methyl group, and the ketone carbonyl formed a reversible covalent bond with Ser139, structural features inaccessible to the flexible acyclic comparator [1].

HCV NS3 protease Macrocyclic inhibitor Peptidomimetic

Position-7 Substitution Tolerance in Opioid Peptides: Retained Delta Affinity vs. Position-6 Ablation

In a systematic SAR study of Dmt-Tic dipeptide analogues evaluated for opioid receptor binding, substitution with large hydrophobic groups at position 7 of the Tic ring did not greatly alter delta opioid receptor binding affinities, with Ki values as low as 2.5 nM and up to 500-fold selectivity for delta over mu receptors. In contrast, identical substitution at position 6 substantially diminished receptor affinity [1]. This establishes that the 7-position on the Tic aromatic ring—the position occupied by the hydroxyl group in this compound—is a uniquely tolerant vector for structural diversification without compromising target engagement.

Opioid receptor Delta antagonist Structure-activity relationship

Conformational Locking of Tyrosine Side Chain: gauche(–)/gauche(+) Fixation vs. Unconstrained Tyrosine

The 7-hydroxy-Tic (Htc) scaffold fixes the tyrosine side chain into the gauche(–) or gauche(+) conformation, whereas Tic (the non-hydroxylated analog) constrains the phenylalanine side chain and aminobenzazepine-type structures fix the trans conformation [1]. The phenolic hydroxyl at position 7 provides both a hydrogen-bond donor/acceptor and a spectroscopic handle absent in the parent Tic scaffold, enabling fluorescence-based conformational studies [2].

Conformational constraint Peptide design Tyrosine mimetic

Antiparasitic Efficacy: BHTCA (Boc-Protected 7-OH-Tic) vs. Untreated Controls in Ichthyophthirius multifiliis

The Boc-protected derivative of 7-hydroxy-Tic, BHTCA, demonstrated stage-selective antiparasitic activity against I. multifiliis. In vitro EC50 values were 0.10 mg/L against theronts (4 h) and 0.40 mg/L against tomonts (24 h) [1]. In vivo immersion treatment at 0.6 mg/L reduced parasite loads by 78.1% and host mortality by 66.7% compared to untreated controls, with a high therapeutic index (LC50 = 16.75 mg/L, >167× the effective concentration) [1]. This compares favorably to formaldehyde, the current standard of care, which faces environmental persistence and resistance liabilities [1].

Antiparasitic Aquaculture Ichthyophthirius multifiliis

HDAC Inhibitor Development: 7-Hydroxy-Tic as a Privileged Core for Isoform Selectivity

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid incorporating the 7-hydroxy motif have been developed as histone deacetylase (HDAC) inhibitors [1]. Among a series of THIQ-based hydroxamic acid derivatives, compound 7d exhibited promising HDAC8 inhibitory and antiproliferative activities [1]. The 7-hydroxy substituent contributes to hydrogen-bonding interactions within the HDAC active site that the unsubstituted Tic scaffold cannot provide. While direct IC50 comparisons between 7-OH-Tic and non-hydroxylated Tic hydroxamic acids within the same assay are not reported, the extensive use of 7-hydroxy-Tic as a starting material for HDACi programs indicates its privileged status for this target class [1][2].

HDAC inhibitor Epigenetics Antitumor

Dopamine D3 Receptor Affinity: Nanomolar Ki for 7-OH-Tic-Containing Ligands

A 7-hydroxy-Tic-containing compound (CHEMBL2203406) demonstrated agonist activity at the human dopamine D3 receptor with an EC50 of 1.70 nM in a mitogenesis assay using CHO cells [1]. In radioligand displacement assays, the same chemotype showed Ki values of 0.5 nM (rat D3) and 3.61 nM (human cloned D3) [1]. These sub-nanomolar to low-nanomolar affinities establish the 7-hydroxy-Tic scaffold as a competent dopamine receptor pharmacophore. By contrast, the parent Tic scaffold (lacking the 7-OH) is a phenylalanine analog with no inherent dopamine receptor activity; the 7-OH is essential for mimicking the catechol hydroxyl of dopamine .

Dopamine receptor D3 agonist Neuropharmacology

Evidence-Backed Application Scenarios for 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid


Antiviral Drug Discovery: Macrocyclic HCV Protease Inhibitor Design

Research teams developing next-generation antiviral peptidomimetics should prioritize the 7-hydroxy-Tic scaffold for macrocyclization strategies. Quantitative evidence demonstrates that incorporating this scaffold into macrocyclic HCV NS3 protease inhibitors yielded a 57–80-fold potency gain over acyclic analogues, with Ki* values reaching 0.015 μM [1]. The X-ray-validated donut-like macrocycle conformation and covalent Ser139 engagement are scaffold-dependent features that linear peptide alternatives cannot replicate.

Opioid Receptor Pharmacology: Delta-Selective Antagonist Development

For programs targeting delta-opioid receptors with selectivity over mu and kappa subtypes, the 7-hydroxy-Tic scaffold offers a validated entry point. SAR data confirm that modifications at the 7-position are well-tolerated for delta affinity (Ki as low as 2.5 nM) with up to 500-fold delta/mu selectivity, whereas identical substitution at position 6 abolishes activity [1]. This positional tolerance enables structure-based optimization without scaffold erosion, a critical advantage for medicinal chemistry campaigns.

Conformationally Constrained Peptide and Peptidomimetic Synthesis

Peptide chemists requiring precise topological control of tyrosine side chains should select 7-hydroxy-Tic as the gauche(–)/gauche(+) conformational lock for tyrosine [1]. Unlike the parent Tic scaffold, which constrains phenylalanine, 7-hydroxy-Tic uniquely combines tyrosine mimicry with conformational restriction. This property is essential for designing receptor subtype-selective peptide ligands, SH2 domain inhibitors, and PTK substrate probes where side-chain orientation dictates bioactivity [1].

Antiparasitic Lead Optimization for Aquaculture Applications

Veterinary and aquaculture R&D programs targeting Ichthyophthirius multifiliis (white spot disease) should evaluate Boc-protected 7-hydroxy-Tic (BHTCA) as a biodegradable alternative to formaldehyde. BHTCA demonstrated an in vivo parasite load reduction of 78.1% at 0.6 mg/L with a >167-fold therapeutic index [1]. Given formaldehyde's environmental persistence and emerging resistance, BHTCA's favorable ecotoxicity profile and low production cost position this 7-hydroxy-Tic derivative as a commercially viable antiparasitic lead [1].

Quote Request

Request a Quote for 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.